![molecular formula C8H6ClNO4 B1436065 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone CAS No. 89894-08-6](/img/structure/B1436065.png)
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Overview
Description
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is an organic compound with a complex structure that includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-hydroxyacetophenone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the correct substitution and nitration on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-hydroxy-5-nitrobenzoic acid.
Reduction: Formation of 4-chloro-2-hydroxy-5-aminophenyl ethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, also known as a nitrophenolic compound, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.
Structure and Composition
This compound features a chloro group, a hydroxyl group, and a nitro group on the phenyl ring, making it a versatile compound for various reactions. Its molecular formula is C9H8ClN2O3, and it has a molecular weight of approximately 232.62 g/mol.
Reactivity
The presence of multiple functional groups allows this compound to engage in various chemical reactions such as nucleophilic substitutions, electrophilic aromatic substitutions, and redox reactions. These properties make it suitable for synthesizing other complex molecules.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that nitrophenolic derivatives possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that certain nitrophenolic compounds can inhibit inflammatory pathways, suggesting therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Material Science
Polymer Synthesis
The compound can be used as a building block in polymer chemistry. Its reactive functional groups allow for the formation of new polymers with enhanced properties. Research has focused on incorporating such compounds into polymer matrices to improve mechanical strength and thermal stability .
Dyes and Pigments
Due to its vibrant color properties, this compound can also be utilized in the production of dyes and pigments. It serves as an intermediate in synthesizing azo dyes, which are widely used in textiles and coatings .
Analytical Chemistry
Chromatographic Applications
The compound has been employed as a standard in chromatography due to its distinct spectral properties. Its behavior during high-performance liquid chromatography (HPLC) allows for the accurate quantification of similar compounds in complex mixtures .
Spectroscopic Studies
Its unique absorption characteristics make it suitable for use in spectroscopic methods such as UV-Vis spectroscopy. Researchers utilize these techniques to study the interactions between this compound and various analytes, enhancing detection methods in environmental monitoring .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various nitrophenolic compounds against resistant bacterial strains. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Polymer Development
In a project aimed at developing biodegradable polymers, researchers incorporated this compound into poly(lactic acid) (PLA) matrices. The resulting composites showed improved thermal stability and mechanical properties compared to pure PLA, indicating its utility in sustainable material development .
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
4-Chloro-2-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2-hydroxyacetophenone: Lacks the chloro group, affecting its substitution reactions.
4-Chloro-2-nitroacetophenone: Lacks the hydroxy group, influencing its oxidation and reduction reactions.
Uniqueness: 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the phenyl ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, including anticancer, antimicrobial, and neuroprotective properties, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a hydroxyl group, and a nitro group attached to a phenyl ring. This structural configuration is believed to contribute to its biological activities through various mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that the compound has an IC50 value below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and increased caspase activity .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT-116 | 36 | Apoptosis induction |
HeLa | 34 | Apoptosis induction |
MCF-7 | <100 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. Studies indicate that it exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The presence of the nitro group is thought to enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <50 μg/mL |
Escherichia coli | <100 μg/mL |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects. Research indicates that it inhibits acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission in the brain. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Studies
A notable case study involved the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their anticancer activity, revealing that modifications to the phenyl ring significantly affected their potency. For example, compounds with additional electron-withdrawing groups showed enhanced cytotoxicity compared to their parent compound .
Properties
IUPAC Name |
1-(4-chloro-2-hydroxy-5-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYYAIMXKZMBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.